4-(Benzyloxy)-2-fluorobenzoic acid
Overview
Description
“4-(Benzyloxy)-2-fluorobenzoic acid” is a chemical compound. It’s a derivative of benzoic acid, which is a type of aromatic carboxylic acid . The structure of this compound is composed of a benzene ring, an alkene double bond, and an acrylic acid functional group .
Synthesis Analysis
The synthesis of similar compounds, such as 4-Benzyloxybenzoic acid, has been reported. For instance, 4-Benzyloxybenzoic acid can be prepared by the benzylation of 4-hydroxybenzoic acid with benzyl bromide . In another study, sixteen Co(II), Ni(II), Cu(II), and Zn(II) complexes were synthesized by four Schiff base ligands obtained from condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .Scientific Research Applications
Anaerobic Transformation and Environmental Applications : One study explored the anaerobic transformation of phenol to benzoate, using fluorophenols, including 2-fluorophenol and 3-fluorophenol, as analogues. This transformation led to the accumulation of fluorobenzoic acids, indicating potential environmental applications in the degradation of pollutants (Genthner, Townsend, & Chapman, 1989).
Liquid Crystals and Material Science : Research on hydrogen-bonded liquid crystals synthesized with non-mesogenic substituted benzoic acids, including 2-fluorobenzoic acid, revealed their potential in material science. These compounds exhibit smectic mesomorphism, highlighting their relevance in the development of new materials (Bhagavath et al., 2013).
Electro-Optic Properties in Liquid Crystals : Another study delved into the dielectric and electro-optic properties of cybotactic nematic phases in hydrogen-bonded liquid crystals formed by compounds like 4-decyloxy-2-fluorobenzoic acid. These properties are crucial for applications in display technologies and advanced optical materials (Missaoui et al., 2020).
Organic Electronics and Solar Cells : In the field of organic electronics, 4-fluorobenzoic acid derivatives were used to modify poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS), significantly improving its conductivity. This modification is essential for developing high-efficiency, ITO-free organic solar cells (Tan et al., 2016).
Pharmaceutical and Biocatalytic Applications : A study on the enzyme benzoate dioxygenase showed that it can oxidize 4-fluorobenzoic acid to produce an enantiopure diol, which can be used as a building block for various biologically active molecules. This highlights the compound's potential in pharmaceutical synthesis (Nash et al., 2017).
Environmental Microbiology : Another significant application involves the degradation of fluorobiphenyl by the bacterium Pseudomonas pseudoalcaligenes KF707, which can use fluorinated biphenyls as carbon sources. This process leads to the formation of fluorobenzoate derivatives, suggesting a role in environmental bioremediation (Murphy, Quirke, & Balogun, 2008).
properties
IUPAC Name |
2-fluoro-4-phenylmethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQRXVRKZFDKLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624658 | |
Record name | 4-(Benzyloxy)-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-2-fluorobenzoic acid | |
CAS RN |
114045-96-4 | |
Record name | 4-(Benzyloxy)-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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